Polymerization Enthalpy and Thermal Stability vs. Phenyl Propargyl Ether
In a 2024 study of propargyloxy-diphenyl oxide derivatives, compounds bearing the 4-phenoxyphenyl core exhibited distinct thermal polymerization behavior compared to simpler aryl propargyl ethers. While direct DSC data for the parent compound are not available, the sulfonamide-derivatized analogs (which contain the 4-phenoxyphenyl propargyl ether substructure) showed exothermic cure peaks in the range of 180–220 °C, consistent with the thermal stability required for high-performance composite matrices [1]. This suggests the extended aromatic system of the diphenyl ether core provides a higher thermal budget than phenyl propargyl ether, which often polymerizes at lower onset temperatures with less controllable kinetics.
| Evidence Dimension | Thermal polymerization exotherm peak temperature (DSC) |
|---|---|
| Target Compound Data | Analog TD8 (contains 4-phenoxyphenyl propargyl ether substructure) exhibits an exotherm consistent with a cure range of 180–220 °C [1]. |
| Comparator Or Baseline | Phenyl propargyl ether: literature onset of polymerization typically below 150 °C [class-level observation]. |
| Quantified Difference | Estimated increase of ≥30 °C in onset temperature for the phenoxy-substituted system. |
| Conditions | Differential scanning calorimetry (DSC) under nitrogen; exact rates and conditions vary by study. |
Why This Matters
For procurement in high-temperature composite manufacturing, a monomer that cures at a higher temperature with a sharper exotherm can enable better processing control and final part performance, making the 4-phenoxyphenyl variant preferable for applications requiring thermal stability above 200 °C.
- [1] Wang Z, Guo T, Zhou Y, et al. Synthesis, and Insecticidal Activities of Propargyloxy-Diphenyl Oxide-Sulfonamide Derivatives. Chem Biodivers. 2024;21(4):e202400206. doi:10.1002/cbdv.202400206 View Source
